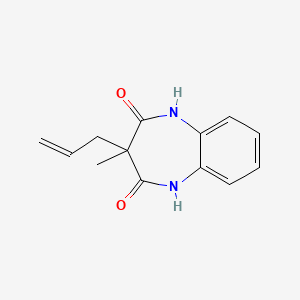![molecular formula C8H8N2O2S B14641356 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione CAS No. 55656-33-2](/img/structure/B14641356.png)
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system. The presence of a hydroxymethyl group and a thione group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, resulting in the formation of thioureas. These intermediates can then undergo S-methylation followed by cyclization-aromatic substitution to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Oxazole Derivatives: Compounds like 2-(2,6-dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones.
Uniqueness
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55656-33-2 |
|---|---|
Molekularformel |
C8H8N2O2S |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2O2S/c1-5-2-3-6-7(9-5)10(4-11)8(13)12-6/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
ABFGHPQOIOOFGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)OC(=S)N2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


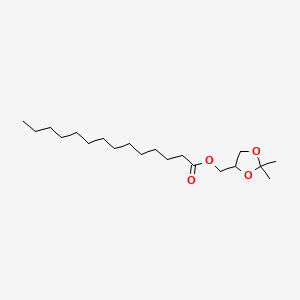

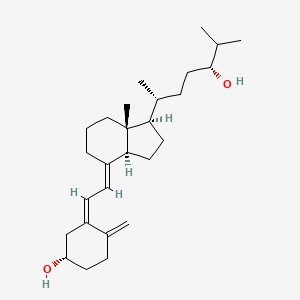

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
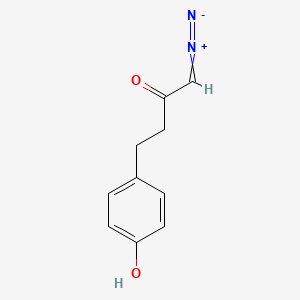
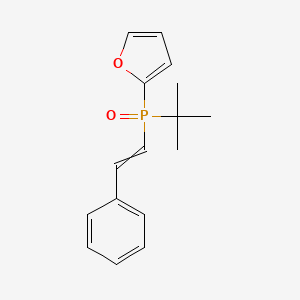
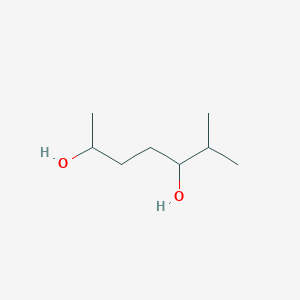
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
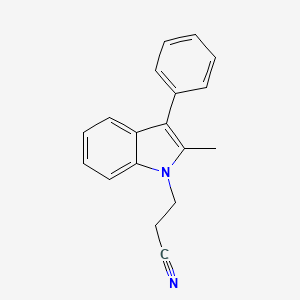
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
